molecular formula C4H2N8O6 B8446794 3,3'-Dinitro-4,4'-hydrazofurazan

3,3'-Dinitro-4,4'-hydrazofurazan

Cat. No. B8446794
M. Wt: 258.11 g/mol
InChI Key: WJFYPSQHXMMNPI-UHFFFAOYSA-N
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Patent
US06388087B1

Procedure details

To a suspension of 3,3′-dinitro-4,4′-azofurazan (1.42 g, 6.0 mmol) and Zn (0.78 g, 12 mmol) in 10 ml of methanol at room temperature, was added dropwise glacial acetic acid (0.8 ml, 12 mmol). A vigorous reaction took place, and after the greenish reaction mixture was stirred at room temperature for 2 hours. The slurry was filtered through a bed of celite and the filtrate was concentrated on a rotary evaporator and passed through a bed of silica gel using CH2Cl2/EtOAc. Removal of solvent gave 1.46 g (100% yield, one spot by TLC) of 3,3′-dinitro-4,4′-hydrazofurazan, a pale yellow solid, 1H NMR(DMSO-d6); δ9.98 (s) ppm. Recrystallization from chloroform/acetone gave 1.26 g of 3,3′-dinitro-4,4′-hydrazofurazan, mp 171-173° C.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:8]([N:9]=[N:10][C:11]2[C:12]([N+:16]([O-:18])=[O:17])=[N:13][O:14][N:15]=2)=[N:7][O:6][N:5]=1)([O-:3])=[O:2].C(O)(=O)C>CO.[Zn]>[N+:1]([C:4]1[C:8]([NH:9][NH:10][C:11]2[C:12]([N+:16]([O-:18])=[O:17])=[N:13][O:14][N:15]=2)=[N:7][O:6][N:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NON=C1N=NC=1C(=NON1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.78 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vigorous reaction
CUSTOM
Type
CUSTOM
Details
after the greenish reaction mixture
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=NON=C1NNC=1C(=NON1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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